molecular formula C13H21N5O2S B2673685 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2034379-94-5

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2673685
CAS No.: 2034379-94-5
M. Wt: 311.4
InChI Key: KYPUXMXHEYSMJS-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a synthetic organic compound that features a unique combination of oxane, thiadiazole, and piperidine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.

    Synthesis of the thiadiazole ring: This often involves the reaction of thiosemicarbazides with nitriles or other suitable reagents.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling reactions: The final step involves coupling the oxane, thiadiazole, and piperidine moieties through urea formation, typically using reagents like phosgene or isocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate
  • 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiourea

Uniqueness

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure may also offer advantages in terms of stability, solubility, and specificity for certain biological targets.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c19-13(16-11-3-7-20-8-4-11)15-10-1-5-18(6-2-10)12-9-14-21-17-12/h9-11H,1-8H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPUXMXHEYSMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2CCOCC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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